N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H20BrNO and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.07283 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Cytotoxic and Anti-inflammatory Properties : A study synthesized derivatives of N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide, revealing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds exhibited comparable activities to standard drugs due to the presence of bromo, tert-butyl, and nitro groups, indicating their promise as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Conformational Analysis : Another study conducted conformational analysis on similar compounds, focusing on their dipole moments, IR spectroscopy, and DFT studies. It highlighted the importance of specific configurations and intramolecular hydrogen contacts, suggesting the significance of structural design in enhancing therapeutic efficacy (Kuznetsova et al., 2021).
Materials Science Applications
Catalytic Activity in Organic Synthesis : A pivotal study showcased the synthesis of palladium(ii) complexes from 2-Bromo-N,N-diphenylacetamide, which were effectively used as catalysts for carbon-carbon and carbon-oxygen coupling reactions. These complexes demonstrated high efficiency and could be reused, underlining their potential in sustainable and green chemistry applications (Singh & Singh, 2017).
Synthetic Chemistry Applications
Stereolithographic 3D Printing : Research into the use of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics utilized similar compounds as part of the monomers for creating solid objects. This study opens avenues for the manufacture of personalized dosage forms, leveraging the versatility of these chemical compounds in materials engineering (Wang, Goyanes, Gaisford, & Basit, 2016).
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO/c1-16(17-12-14-20(23)15-13-17)24-22(25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,21H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOYFCGTPAQMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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